molecular formula C7H8N2O3 B14886583 2-((2-Methylpyrimidin-5-yl)oxy)acetic acid

2-((2-Methylpyrimidin-5-yl)oxy)acetic acid

Cat. No.: B14886583
M. Wt: 168.15 g/mol
InChI Key: PXESMMTWIJUCEL-UHFFFAOYSA-N
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Description

2-((2-Methylpyrimidin-5-yl)oxy)acetic acid is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylpyrimidin-5-yl)oxy)acetic acid typically involves the reaction of 2-methylpyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom in chloroacetic acid is replaced by the 2-methylpyrimidin-5-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylpyrimidin-5-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-((2-Methylpyrimidin-5-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving pyrimidine metabolism and its role in biological systems.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-Methylpyrimidin-5-yl)oxy)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpyrimidin-5-yl)acetic acid
  • 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid

Comparison

Compared to its analogs, 2-((2-Methylpyrimidin-5-yl)oxy)acetic acid may exhibit unique properties due to the position and nature of the substituents on the pyrimidine ring

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-(2-methylpyrimidin-5-yl)oxyacetic acid

InChI

InChI=1S/C7H8N2O3/c1-5-8-2-6(3-9-5)12-4-7(10)11/h2-3H,4H2,1H3,(H,10,11)

InChI Key

PXESMMTWIJUCEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)OCC(=O)O

Origin of Product

United States

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